Bone Resorption Inhibition: F2MDP Outperforms EHDP at Low Concentrations in Direct Head-to-Head Organ Culture
In a direct comparative study, F2MDP was compared with dichloromethylene diphosphonate (Cl₂MDP) and ethane-1-hydroxy-1,1-diphosphonate (EHDP) for inhibition of ⁴⁵Ca release from fetal rat long bones. At 10 µM and 100 µM, F2MDP was more effective than EHDP and less effective than Cl₂MDP; at higher concentrations (up to 1000 µM), all three compounds inhibited resorption to similar extents [1]. This non-linear differentiation at low concentrations is critical for dose-ranging studies where EHDP would underestimate achievable inhibition.
| Evidence Dimension | Inhibition of ⁴⁵Ca release (bone resorption) |
|---|---|
| Target Compound Data | F2MDP: more effective than EHDP at 10 µM and 100 µM; comparable to Cl₂MDP at 1000 µM |
| Comparator Or Baseline | EHDP: less effective than F2MDP at 10 µM and 100 µM. Cl₂MDP: more effective than F2MDP at 10 µM and 100 µM |
| Quantified Difference | Statistically significant difference at 10 µM and 100 µM between F2MDP and EHDP (F2MDP > EHDP); F2MDP < Cl₂MDP at same concentrations |
| Conditions | Fetal rat long bone organ culture; ⁴⁵Ca release assay; 48-h incubation; unstimulated and PTH-stimulated conditions |
Why This Matters
For procurement decisions in bone biology research, F2MDP offers intermediate potency between EHDP and Cl₂MDP at low micromolar concentrations, enabling finer dose-response discrimination than either comparator alone.
- [1] Rowe, D. J. & Hays, S. J. Inhibition of bone resorption by difluoromethylene diphosphonate in organ culture. Metabolic Bone Disease and Related Research 5, 13–16 (1983). View Source
